molecular formula C16H21N3O4S B2527757 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 1170058-86-2

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2527757
CAS No.: 1170058-86-2
M. Wt: 351.42
InChI Key: KVNODJJVKMLBIY-UHFFFAOYSA-N
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Description

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The structure of this compound includes an isoindoline-1,3-dione core, which is a common motif in many bioactive molecules, and a 4-ethylpiperazin-1-yl sulfonyl group, which can enhance its pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, cognition, and reward.

Mode of Action

The compound interacts with the dopamine receptor D2, potentially modulating its activity

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic pathways . These pathways are involved in a wide range of neurological processes, including motor control, reward, and the regulation of prolactin secretion.

Result of Action

One study suggests that isoindoline derivatives may have potential applications as antipsychotic agents .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can function as potential acetylcholinesterase inhibitors . This suggests that 2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione may interact with enzymes such as acetylcholinesterase, influencing biochemical reactions.

Cellular Effects

Given its potential role as an acetylcholinesterase inhibitor , it may influence cell function by prolonging the action of acetylcholine in the synaptic cleft, which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition.

Chemical Reactions Analysis

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

2-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

Properties

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-17-7-9-18(10-8-17)24(22,23)12-11-19-15(20)13-5-3-4-6-14(13)16(19)21/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNODJJVKMLBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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